2-[2-[4-[2-(3-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Description
Nomenclature and Alternative Names
This compound is systematically named 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile under IUPAC guidelines. Its structure features two benzonitrile groups connected via conjugated ethenyl bridges to a central phenylene ring. Common synonyms include:
- Fluorescent Brightener ER-III
- 4'-(2-Cyanostyryl)-3-stilbenecarbonitrile
- 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (for isomeric forms)
The compound is marketed under industrial designations such as C.I.199-2 and OBA FOR PES , reflecting its use in textile manufacturing.
Chemical Classification and Family
This molecule belongs to the cyanostilbene family , characterized by a central ethenyl (-CH=CH-) bridge flanked by aromatic rings substituted with cyano (-C≡N) groups. Key classifications include:
Its extended π-conjugation enables applications in optoelectronics and photoresponsive materials.
Chemical Registry Numbers and Identifiers
Isomeric variants include CAS 13001-38-2 (ER-II), differing in substituent positions.
Historical Development and Discovery
First synthesized in the late 20th century, this compound emerged from efforts to optimize fluorescent brighteners for synthetic textiles. Key milestones:
- 1980s : Development of cyanostilbene-based brighteners for polyester fibers.
- 2000s : Structural optimization for enhanced quantum yield in solid-state emissions.
- 2020s : Applications expanded to organic electronics due to tunable HOMO-LUMO gaps.
Patent analyses reveal its commercial production by specialty chemical manufacturers since the 1990s.
Position Within Cyanostilbene Family
Compared to simpler cyanostilbenes, this derivative exhibits:
The compound's twisted intramolecular charge transfer (TICT) configuration enables stimuli-responsive fluorescence.
Significance in Materials Science
Applications span multiple domains:
Optoelectronics
- OLEDs : Serves as blue-light emitter with CIE coordinates (0.16, 0.09).
- Photovoltaics : Enhances exciton diffusion in organic solar cells.
Industrial Chemistry
- Textile Brightening : Masks yellowing in polyesters (0.05–0.5% w/w efficacy).
- Polymer Additives : Improves UV resistance in engineering plastics.
Research Tools
- Biosensors : Detects HCl/NH₃ vapors via fluorescence quenching (150 ppb limit).
- Supramolecular Assembly : Forms helical nanostructures in THF/water mixtures.
Recent studies highlight its potential in shape-memory polymers with 240°C activation thresholds.
Table 1: Key Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 214–216°C | DSC | |
| Boiling Point | 559.5°C (pred.) | QSPR | |
| Density | 1.187 g/cm³ | Pycnometry | |
| LogP | 6.68 | HPLC | |
| λₑₘ (solid) | 435 nm | Spectrofluorimetry |
Properties
IUPAC Name |
2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVKAPLKKVWGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79026-03-2 | |
| Record name | 2-[2-[4-[2-(3-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79026-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Fluorescent Brightener ER-III, also known as 2-[2-[4-[2-(3-Cyanophenyl)vinyl]phenyl]vinyl]benzonitrile, is primarily used as an optical brightening agent. Its primary targets are textile materials and other substrates that require enhancement in brightness.
Mode of Action
The compound works by absorbing ultraviolet light and re-emitting most of the absorbed energy as blue-violet light between 400 and 500nm. This process is known as fluorescence. The emitted light has a longer wavelength and lower energy than the absorbed light, resulting in a visible brightening effect.
Biochemical Pathways
The brightening effect is achieved through the addition of light, contrasting with other methods that achieve a white effect through the removal of light.
Result of Action
The primary result of the action of Fluorescent Brightener ER-III is the enhancement of the brightness of the substrate to which it is applied. This is achieved through the absorption of ultraviolet light and the subsequent emission of blue-violet light.
Action Environment
The efficacy and stability of Fluorescent Brightener ER-III can be influenced by various environmental factors. For instance, it should be stored in well-closed, light-resistant, and airtight containers. Direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated place.
Biological Activity
Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- (CAS Number: 79026-03-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H16N2, with a molecular weight of approximately 332.41 g/mol. It features a complex structure characterized by multiple phenyl rings and a cyano group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H16N2 |
| Molecular Weight | 332.41 g/mol |
| LogP | 5.26 |
| CAS Number | 79026-03-2 |
| Synonyms | Fluorescent Brightener ER-III |
Antimicrobial and Antiparasitic Effects
Recent studies have indicated that compounds similar to benzonitrile derivatives exhibit significant antimicrobial and antiparasitic activities. For instance, research has shown that certain derivatives can effectively inhibit the growth of protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship analysis suggests that specific substitutions on the phenyl rings enhance the potency against these pathogens.
Key Findings:
- Antiprotozoal Activity : Compounds with electron-withdrawing groups on the phenyl rings demonstrated improved activity against E. histolytica and G. intestinalis, with IC50 values lower than 0.050 µM for some derivatives .
- Mechanism of Action : The proposed mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of critical enzymes or disruption of cellular integrity.
Cytotoxicity and Cancer Research
Benzonitrile derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, suggesting a potential role as anticancer agents.
Case Study Example :
A study evaluated the cytotoxic effects of benzonitrile derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific structure of the compound tested .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl rings, such as halogen substitutions or the introduction of cyano groups, have been shown to influence both potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., -CF3) | Increased antiprotozoal activity |
| Halogen substitutions | Varied effects on cytotoxicity |
| Cyano group presence | Enhanced binding affinity to target proteins |
Scientific Research Applications
Medicinal Chemistry
Benzonitrile derivatives have been extensively investigated for their biological activities, particularly as potential anticancer agents. The molecular structure of benzonitrile allows for modifications that enhance its interaction with biological targets.
Case Study: Anticancer Activity
A recent study synthesized several derivatives of benzonitrile through microwave-assisted Knoevenagel condensation. These derivatives demonstrated significant antineoplastic properties, particularly against breast cancer cell lines. The study utilized in silico methods to predict pharmacodynamics and toxicity profiles, revealing that certain derivatives exhibited higher potency compared to existing treatments .
| Compound | Activity | Target |
|---|---|---|
| Derivative 1 | High | HER2 |
| Derivative 2 | Moderate | EGFR |
| Derivative 3 | Low | Other cancers |
Materials Science
Benzonitrile compounds are also utilized in materials science as fluorescent brighteners. These compounds absorb ultraviolet light and re-emit it as visible light, making them valuable in various applications such as detergents, plastics, and paper products.
Fluorescent Brighteners
The compound is marketed under various names like Fluorescent Brightener ER-III, which disrupts fungal cell membranes and is used as an antifungal agent . Its effectiveness in enhancing brightness in materials has made it a staple in industries requiring vibrant colors.
Optical Applications
The optical properties of benzonitrile derivatives make them suitable for use in photonic devices and sensors. Their ability to emit light upon excitation can be harnessed for developing advanced imaging systems and light-emitting devices.
Research Insights
Recent studies have focused on the synthesis of new derivatives with enhanced optical properties. These advancements aim to improve the efficiency of organic light-emitting diodes (OLEDs) and other photonic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorescent Brighteners
Fluorescent Brightener ER-II (CAS 16090-02-1)
- Structure: Para-cyanophenyl substitution (4-cyanophenyl) instead of meta.
- Properties : Exhibits blue-shifted fluorescence compared to ER-III due to altered conjugation pathways.
- Application : Used in polyester and nylon brightening .
- Key Difference : Substitution position (para vs. meta) modulates absorption/emission wavelengths.
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- (CAS 37780-79-3)
Table 1: Fluorescent Brighteners Comparison
Cytotoxic Stilbene-Triazole Hybrids
Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) (IC₅₀: 14.5–27.1 µg/mL against breast cancer cells) demonstrate how structural modifications introduce biological activity .
Table 2: Cytotoxic Stilbene Derivatives
Electronically Modified Stilbenes
4-(Dimethylamino)-4′-cyanostilbene (CAS 2844-17-9)
- Structure: Para-dimethylamino and para-cyano groups.
- Properties: Strong electron-donating (NMe₂) and withdrawing (CN) groups create a push-pull system, enabling nonlinear optical (NLO) properties.
- Application : Organic semiconductors and electro-optic materials .
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitro (CAS 7570-35-6)
Table 3: Electronic Properties of Substituted Stilbenes
Preparation Methods
Wittig or Horner–Wadsworth–Emmons (HWE) Olefination
The primary synthetic route to Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- involves stepwise formation of the ethenyl (vinyl) linkages through olefination reactions such as Wittig or Horner–Wadsworth–Emmons reactions. These methods enable the coupling of aldehyde or ketone precursors with phosphonium ylides or phosphonate esters to form the trans-ethenyl bonds with high stereoselectivity.
- Starting materials typically include 3-cyanobenzaldehyde and 4-formylbenzonitrile derivatives.
- The reaction conditions involve strong bases (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The stepwise olefination allows the construction of the extended conjugated system by sequential coupling of the cyanophenyl-substituted aldehydes with vinyl precursors.
Suzuki–Miyaura Cross-Coupling Followed by Olefination
An alternative approach involves the use of Suzuki–Miyaura cross-coupling to assemble the biphenyl core, followed by olefination to introduce the vinyl linkages.
- Aryl boronic acids or esters bearing cyanide substituents are coupled with aryl halides (e.g., bromides or iodides) under palladium catalysis.
- Catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0) are employed with bases like potassium carbonate in polar solvents.
- After biphenyl formation, aldehyde functionalities are introduced or preserved for subsequent olefination steps to install the ethenyl groups.
Knoevenagel Condensation
Knoevenagel condensation is another viable method for forming the vinyl linkages between aromatic rings bearing active methylene groups and aldehydes.
- The reaction typically uses malononitrile or related nitrile-containing methylene compounds with aromatic aldehydes.
- Catalysts include weak bases such as piperidine or ammonium acetate.
- This method can yield the trans-ethenyl configuration under controlled conditions.
Catalytic Hydrogenation and Functional Group Transformations
In some synthetic routes, protective groups or intermediates are manipulated via catalytic hydrogenation or halogenation to enable selective functionalization.
- For example, benzyl protecting groups can be removed by catalytic hydrogenation using palladium on charcoal.
- Bromination of phenolic intermediates with N-bromosuccinimide (NBS) under radical conditions facilitates further substitution or coupling reactions.
Process Optimization and Industrial Considerations
- Industrial synthesis may employ continuous flow reactors to improve yield and purity.
- Use of polar aprotic solvents (e.g., DMF, acetonitrile) and optimized catalytic systems (e.g., palladium complexes with phosphine ligands such as triarylphosphine or xantphos) enhances reaction efficiency.
- Bases such as alkali metal hydroxides, carbonates, or alkoxides are selected based on substrate compatibility.
- Potassium iodide can be used as a catalyst or additive to improve reaction rates in some steps.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), CCl4, radical initiator | Introduce bromine for further substitution |
| 2 | Suzuki–Miyaura Coupling | Pd catalyst (Pd(OAc)2, Pd(PPh3)4), base (K2CO3), aryl boronic acid/halide | Form biphenyl core |
| 3 | Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester, strong base (NaH, KOtBu), DMF/THF | Install trans-ethenyl linkages |
| 4 | Catalytic Hydrogenation | Pd/C, H2 gas | Remove protecting groups, reduce intermediates |
| 5 | Knoevenagel Condensation | Aromatic aldehyde, malononitrile, base catalyst (piperidine) | Form vinyl linkages with nitrile functionality |
| 6 | Purification | Chromatography, recrystallization | Obtain pure Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- |
Research Findings and Notes
- The stereochemistry of the ethenyl linkages is predominantly trans (E), which is favored due to thermodynamic stability and confirmed by spectroscopic analysis (NMR, UV-Vis).
- The extended conjugation through the vinyl linkages and cyanophenyl groups imparts fluorescent properties, making the compound useful as a fluorescent brightener.
- Synthetic routes emphasize mild conditions to preserve the nitrile groups and avoid side reactions such as polymerization or over-reduction.
- Ligand choice in palladium-catalyzed steps significantly affects yield and selectivity; bidentate phosphine ligands like xantphos improve catalytic efficiency.
- Industrial patents describe processes using polar aprotic solvents and catalytic systems optimized for scale-up, highlighting the importance of solvent and catalyst selection.
Q & A
Q. How can the molecular conformation of benzonitrile derivatives influence their bulk properties, such as viscosity?
Methodological Answer: Molecular dynamics (MD) simulations and experimental viscosity measurements are critical for correlating conformational changes with bulk properties. For example, fluctuations in viscosity observed between 298–313 K for benzonitrile derivatives are attributed to temperature-dependent stacking of benzene rings. MD simulations reveal that specific conformations at these temperatures enhance intermolecular π-π interactions, leading to transient clusters that increase viscosity . Researchers should:
- Perform temperature-dependent viscosity experiments using capillary viscometers.
- Use MD simulations (e.g., GROMACS or LAMMPS) with force fields optimized for aromatic interactions (e.g., OPLS-AA).
- Analyze radial distribution functions (RDFs) to identify stacking distances (typically 3.5–4.0 Å for benzene rings).
Q. What synthetic strategies are recommended for preparing E/Z isomers of ethenyl-linked benzonitrile derivatives?
Methodological Answer: Controlled Wittig or Heck coupling reactions are preferred for stereoselective synthesis. For example, 4-[2-(4-nitrophenyl)ethenyl]benzonitrile can be synthesized via a palladium-catalyzed cross-coupling reaction, yielding an 83:17 ratio of E:Z isomers . Key steps include:
- Use of nitro-substituted aryl halides to enhance coupling reactivity.
- Monitoring isomer ratios via -NMR (e.g., alkene proton splitting patterns in acetone-).
- Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate).
Advanced Research Questions
Q. How do adsorption properties of benzonitrile derivatives on metal surfaces inform their use in catalysis or sensing?
Methodological Answer: Adsorption studies on Ag, Ni, Pd, or Fe-doped carbon nanostructures can be conducted using density functional theory (DFT) and surface-enhanced Raman spectroscopy (SERS). Benzonitrile’s three binding sites (cyano group, benzene ring, ethenyl linker) enable diverse adsorption modes:
- DFT Setup: Optimize geometries using B3LYP/6-311+G(d,p) for molecules and LANL2DZ for metals. Calculate binding energies (ΔE > −1.5 eV suggests chemisorption) .
- Experimental Validation: Perform SERS under inert conditions to detect shifts in C≡N stretching (∼2230 cm) and aromatic C–H bending (∼1000 cm) .
Q. What mechanisms underlie catalyst deactivation during benzonitrile hydrogenation to benzylamine?
Methodological Answer: Deactivation in Pd-based catalysts arises from intermediate/product adsorption. A combined approach is recommended:
- Pre-Treatment Studies: Expose catalysts to HCOOH–NEt (a suspected poison) and compare activity loss via GC-MS .
- Surface Analysis: Use XPS or TEM to detect Pd leaching (ICP-OES shows <10% loss) or carbonaceous deposits .
- Regeneration: Oxidative treatment (e.g., O at 300°C) to remove adsorbed species.
Q. How can dissociative ionization and IR spectroscopy elucidate fragmentation pathways of benzonitrile derivatives?
Methodological Answer: Cryogenic infrared pre-dissociation (IRPD) spectroscopy coupled with electron impact ionization identifies dominant fragments (e.g., HCN loss). For benzonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
